molecular formula C17H23N3O2 B8623558 tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate

tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B8623558
M. Wt: 301.4 g/mol
InChI Key: ZVYDFLIZTKFBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a tert-butyl ester group. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the pyrrolidine ring: This step involves the reaction of the benzimidazole derivative with a pyrrolidine precursor, often using a nucleophilic substitution reaction.

    Addition of the tert-butyl ester group: The final step is the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzimidazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors in the body.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, while the tert-butyl ester group can improve its stability and bioavailability.

Comparison with Similar Compounds

tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate can be compared with other benzimidazole derivatives, such as:

    Clemizole: An antihistaminic agent with a similar benzimidazole core.

    Omeprazole: An antiulcer drug that also contains a benzimidazole moiety.

    Metronidazole: An antimicrobial agent with a nitroimidazole ring.

The uniqueness of this compound lies in its combination of the benzimidazole and pyrrolidine rings, which can confer unique biological activities and chemical properties.

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

tert-butyl 3-(1-methylbenzimidazol-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-9-12(11-20)15-18-13-7-5-6-8-14(13)19(15)4/h5-8,12H,9-11H2,1-4H3

InChI Key

ZVYDFLIZTKFBGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NC3=CC=CC=C3N2C

Origin of Product

United States

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